molecular formula C9H14ClN3O B2807859 (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride CAS No. 1909293-66-8

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride

Cat. No.: B2807859
CAS No.: 1909293-66-8
M. Wt: 215.68
InChI Key: IQMCNPWVHLLOMO-RGMNGODLSA-N
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Description

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride is a chiral organic compound supplied as a high-purity reagent for research and development purposes. With the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol for the free base, this compound is characterized by its specific rotation (2S) configuration . It is presented with the hydrochloride salt to enhance stability. Researchers are advised to store this material in a dark place under an inert atmosphere at room temperature to preserve its integrity and shelf-life . This chemical is intended for use in laboratory research and further manufacturing processes. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for direct human use. All necessary safety data should be reviewed prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-6(10)9(13)12-8-4-3-5-11-7(8)2;/h3-6H,10H2,1-2H3,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMCNPWVHLLOMO-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and (S)-2-aminopropanoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2-methylpyridine with (S)-2-aminopropanoic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its role as a precursor in the synthesis of bioactive peptides. These peptides have shown promise in therapeutic applications, including anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation and inflammation .

Case Study: FAAH Inhibition
In a study published by Karlsson et al. (2015), various derivatives of N-(3-methylpyridin-2-yl)amide were tested for their inhibitory effects on FAAH. The results indicated that certain structural modifications significantly enhanced the inhibitory potency, suggesting that similar modifications to (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride could lead to novel analgesics .

Biochemical Research

Enzyme-Substrate Interactions
The compound serves as a model substrate in studies aimed at understanding enzyme-substrate interactions. Its structural characteristics allow researchers to explore how modifications affect binding affinity and enzymatic activity.

Table 1: Enzyme Interactions with this compound

EnzymeInteraction TypeObserved Effect
FAAHInhibitionReduced degradation of endocannabinoids
ProteasesSubstrateCleavage leading to peptide formation

Drug Design and Development

Peptide-Based Drug Design
The compound's ability to participate in peptide bond formation makes it a valuable building block in drug design. Researchers are exploring its use in developing peptide-based drugs that target specific biological pathways.

Case Study: Peptide Synthesis
A research team utilized this compound as a key intermediate in synthesizing a novel peptide that exhibited enhanced binding to target receptors involved in pain signaling pathways. This approach demonstrated the compound's versatility and potential for creating targeted therapies.

Industrial Applications

Biochemical Assays
In industrial settings, this compound is employed as a reagent in biochemical assays. Its ability to modulate enzyme activity makes it useful for screening potential drug candidates.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride with structurally or functionally related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound C₉H₁₃N₃O·HCl 215.68 2-methylpyridin-3-yl N/A (structural focus)
Tocainide Hydrochloride C₁₁H₁₆N₂O·HCl 228.72 2,6-dimethylphenyl Antiarrhythmic; ≥98% purity
(2S)-3-Methoxy-2-(methylamino)propanamide HCl C₅H₁₃ClN₂O₂ 168.62 Methoxy, methylamino Simpler structure; unstudied toxicity
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide HCl C₈H₁₃N₃O₃·HCl 235.66 Dioxopiperidin Potential hydrogen-bonding motifs
Puromycin Hydrochloride C₂₂H₂₉N₇O₅·2HCl 544.4 Purine, methoxyphenyl Antibiotic; inhibits protein synthesis
2-Amino-N-(2-fluoroethyl)propanamide HCl C₅H₁₂ClFN₂O 170.61 Fluoroethyl Enhanced metabolic stability

Structural and Functional Insights :

Aromatic Substituents :

  • The target compound’s 2-methylpyridin-3-yl group provides a planar aromatic ring with moderate electron-withdrawing effects, contrasting with Tocainide’s 2,6-dimethylphenyl group, which enhances steric hindrance and lipophilicity .
  • Puromycin ’s bulky purine and methoxyphenyl groups enable ribosomal binding, highlighting how aromatic complexity correlates with macromolecular targeting .

Halogen and Heterocyclic Effects: Chlorine or fluorine substituents (e.g., in 2-amino-N-(2-fluoroethyl)propanamide HCl) improve metabolic stability and electronegativity .

Stereochemistry and Backbone Modifications: The (2S)-configuration in the target compound is critical for chiral recognition, similar to (2S)-3-methoxy-2-(methylamino)propanamide HCl . Dioxopiperidin in introduces conformational rigidity, whereas the target’s flexible propanamide backbone may favor broader binding modes .

Biological Activity Trends :

  • Analogs with thiazol-2-yl and indol-3-yl groups () show activity scores up to 11 (e.g., entry 16), suggesting that bulkier, electron-deficient substituents enhance potency . The target’s pyridinyl group, while aromatic, may offer intermediate activity due to its smaller size.

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods for similar hydrochlorides, such as using triethylamine for deprotonation () or EDC·HCl as a coupling agent () . Yields for structurally complex analogs (e.g., 61% in ) suggest moderate synthetic accessibility .

Safety and Handling :

  • While safety data for the target compound are unavailable, related hydrochlorides (e.g., ) recommend avoiding dust inhalation and skin contact, consistent with general handling precautions for bioactive amines .

Biological Activity

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, also known as 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C9H14ClN3O
  • Molar Mass : 215.68 g/mol
  • Structure : The compound features a propanamide backbone with an amino group and a 2-methylpyridine substituent, which is hypothesized to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Propanamide Backbone : Starting from appropriate amines and carboxylic acids.
  • Introduction of the Pyridine Ring : Utilizing pyridine derivatives to introduce the 2-methyl group.
  • Hydrochloride Salt Formation : Converting the base form to its hydrochloride for improved solubility and stability in biological assays.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact with various cancer cell lines, demonstrating significant cytotoxicity. For instance:

  • Cytotoxicity Assays : In vitro studies revealed that this compound exhibited IC50 values in the micromolar range against several cancer types, including breast and leukemia cell lines .
  • Mechanism of Action : Flow cytometry analyses indicated that the compound may induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .
  • Fungal Activity : It demonstrated antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity that could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamideC17H21N3O2Contains an ethoxy groupModerate anticancer activity
4-Amino-N-(pyridin-4-yl)butanamideC11H14N2OLonger carbon chainLower cytotoxicity compared to target compound
2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochlorideC7H14ClN3O2Features a pyrrolidine ringDifferent biological activity profile

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound as a lead compound for drug development.

Case Studies

Several case studies have focused on the biological evaluation of this compound:

  • Case Study on Anticancer Effects : A study reported that derivatives of this compound showed enhanced activity against MCF-7 breast cancer cells compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment : Another investigation highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a new antibiotic candidate .

Q & A

Q. What are the standard synthetic routes for (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step reactions, including condensation of Boc-protected amino acids with 2-methylpyridin-3-amine derivatives under coupling agents like EDC·HCl and HOBt . Key steps include:

  • Deprotection : Acidic removal of Boc groups using HCl/dioxane.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., δ 1.4–1.6 ppm for methyl groups) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingEDC·HCl, HOBt, DMF, RT, 24h61–7595–98
Deprotection4M HCl/dioxane, 2h85–90>95

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry (e.g., (2S)-configuration via coupling constants J=6.8J = 6.8 Hz) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H]+^+: 254.1294, observed: 254.1290) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, increasing DMF polarity improves coupling efficiency by 15% .
  • In-situ Monitoring : ReactIR tracks intermediate formation, reducing byproducts like N-acetylated derivatives .
  • Scale-up Considerations : Continuous flow reactors enhance reproducibility at >10g scale .

Q. How should contradictory bioactivity data between studies be addressed?

Discrepancies may arise from:

  • Purity Variations : Impurities (e.g., residual HCl) affect assays; validate via ICP-MS for chloride content .
  • Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) to mimic physiological environments .
  • Structural Analogues : Compare with derivatives (e.g., cyclopentyl or piperidine variants) to isolate pharmacophores .

Q. Table 2: Bioactivity Data Comparison

StudyIC50_{50} (μM)Assay TypePurity (%)Reference
A12.3 ± 1.2Kinase inhibition98
B45.7 ± 3.1Cell viability95

Q. What methodologies are recommended for investigating the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD = 1.2 nM for kinase X) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (AMBER) and validate via mutagenesis .
  • Metabolomics : Track downstream effects via LC-MS profiling of treated cell lysates .

Q. How can researchers mitigate instability during long-term storage?

  • Lyophilization : Store as lyophilized powder at -20°C under argon to prevent hydrolysis .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Q. What strategies resolve low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Solubilize via hydrochloride salt formation (aqueous solubility: 12 mg/mL at pH 3) .

Data Contradiction Analysis

Example : Conflicting cytotoxicity data in cancer cell lines.

  • Root Cause : Variability in cell passage number or serum concentration in media.
  • Resolution : Standardize protocols (e.g., use ≤P20 cells, 10% FBS) and include positive controls (e.g., puromycin hydrochloride ).

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